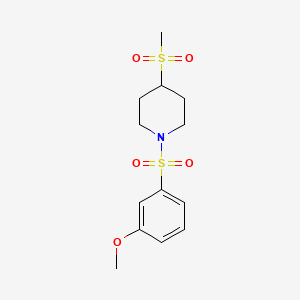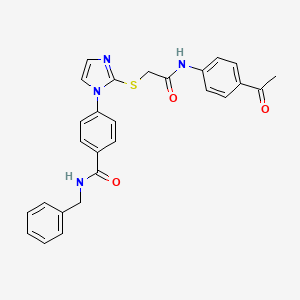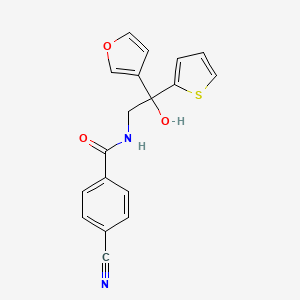![molecular formula C13H12Cl2N2O3S B2505842 2,6-dichloro-N-cyclopropyl-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide CAS No. 1259152-96-9](/img/structure/B2505842.png)
2,6-dichloro-N-cyclopropyl-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dichloro-N-cyclopropyl-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide is a chemical compound that has been synthesized and researched extensively for its potential applications in scientific research. This compound is commonly referred to as "DCFPS" and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
DCFPS works by selectively inhibiting the activity of the TRPV1 ion channel. This protein is involved in the transmission of pain signals, and inhibiting its activity can reduce pain sensation. DCFPS binds to a specific site on the TRPV1 protein, preventing it from functioning properly.
Biochemical and Physiological Effects:
In addition to its effects on the TRPV1 ion channel, DCFPS has also been found to have a wide range of other biochemical and physiological effects. It has been shown to inhibit the activity of other ion channels, including the acid-sensing ion channel (ASIC) and the P2X purinergic receptor. DCFPS has also been found to have anti-inflammatory effects, and may be useful for treating inflammatory conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using DCFPS in lab experiments is its selectivity for the TRPV1 ion channel. This allows researchers to study the function of this specific protein without affecting other ion channels or biological processes. However, one limitation of DCFPS is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Direcciones Futuras
There are many potential future directions for the use of DCFPS in scientific research. One area of interest is the development of more potent analogs of DCFPS that can selectively inhibit the activity of TRPV1 with greater efficacy. Another potential direction is the use of DCFPS as a tool for studying the role of TRPV1 in various disease states, including chronic pain, inflammation, and cancer. Finally, DCFPS may also have potential applications in the development of new therapeutics for these and other conditions.
Métodos De Síntesis
DCFPS can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2,6-dichloropyridine-3-sulfonamide with furan-2-carbaldehyde in the presence of potassium carbonate. The resulting product is then reacted with cyclopropylamine to form DCFPS.
Aplicaciones Científicas De Investigación
DCFPS has been extensively researched for its potential applications in scientific research. One of the primary uses of DCFPS is as a tool for studying the function of a specific type of protein called the transient receptor potential vanilloid 1 (TRPV1) ion channel. This protein plays a critical role in sensory perception and pain sensation, and DCFPS has been found to selectively inhibit the activity of this protein.
Propiedades
IUPAC Name |
2,6-dichloro-N-cyclopropyl-N-(furan-2-ylmethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3S/c14-12-6-5-11(13(15)16-12)21(18,19)17(9-3-4-9)8-10-2-1-7-20-10/h1-2,5-7,9H,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGYQZHNKMYSNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CO2)S(=O)(=O)C3=C(N=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-cyclopropyl-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2505765.png)



![(Z)-3-(3-Chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2505774.png)


![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2505777.png)

![methyl 2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate](/img/structure/B2505780.png)
